2-(azetidin-3-yloxy)-N-ethylpropanamide

Physicochemical profiling Fragment-based drug discovery LogP prediction

2-(Azetidin-3-yloxy)-N-ethylpropanamide (CAS 1342003-98-8) is a synthetic small-molecule amide-ether hybrid comprising a 3-substituted azetidine ring linked via an ether bridge to an N-ethylpropanamide backbone, with molecular formula C₈H₁₆N₂O₂ and molecular weight 172.22 g/mol. The compound is supplied as a research-grade building block with typical vendor-certified purity of 97–98% (HPLC).

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
Cat. No. B13524824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(azetidin-3-yloxy)-N-ethylpropanamide
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCCNC(=O)C(C)OC1CNC1
InChIInChI=1S/C8H16N2O2/c1-3-10-8(11)6(2)12-7-4-9-5-7/h6-7,9H,3-5H2,1-2H3,(H,10,11)
InChIKeyNMPYPVPTXHVVSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-3-yloxy)-N-ethylpropanamide (CAS 1342003-98-8): Procurement-Relevant Identity and Physicochemical Baseline


2-(Azetidin-3-yloxy)-N-ethylpropanamide (CAS 1342003-98-8) is a synthetic small-molecule amide-ether hybrid comprising a 3-substituted azetidine ring linked via an ether bridge to an N-ethylpropanamide backbone, with molecular formula C₈H₁₆N₂O₂ and molecular weight 172.22 g/mol . The compound is supplied as a research-grade building block with typical vendor-certified purity of 97–98% (HPLC) . Its computed physicochemical descriptors include an XLogP3 of -0.4, topological polar surface area (TPSA) of 50.4 Ų, two hydrogen-bond donors, three hydrogen-bond acceptors, and four rotatable bonds, positioning it as a moderately polar, low-molecular-weight fragment amenable to both solution-phase chemistry and structure-based drug design campaigns .

Why 2-(Azetidin-3-yloxy)-N-ethylpropanamide Cannot Be Interchanged with Close Azetidine-Ether Analogs for Research Procurement


Substituting 2-(azetidin-3-yloxy)-N-ethylpropanamide with apparently similar azetidine-ether amides—such as the des-ethyl analog 2-(azetidin-3-yloxy)propanamide (CAS 1340411-35-9) or the chain-shortened 2-(azetidin-3-yloxy)-N-ethylacetamide (CAS 1339626-39-9)—introduces measurable changes in lipophilicity, polar surface area, and molecular recognition capacity that can alter fragment screening hit rates, ligand efficiency metrics, and downstream synthetic tractability . Even minor N-alkyl variation shifts computed logP and TPSA values beyond the tolerance typically accepted in structure–activity relationship (SAR) campaigns, meaning that procurement of a generic “azetidine-ether amide” without precise structural matching risks non-reproducibility of published biological or physicochemical data .

2-(Azetidin-3-yloxy)-N-ethylpropanamide: Head-to-Head Quantitative Differentiation Evidence for Informed Procurement


Computed Lipophilicity (XLogP3) Comparison: 2-(Azetidin-3-yloxy)-N-ethylpropanamide vs. Des-Ethyl and Acetamide Analogs

The target compound exhibits a computed XLogP3 of -0.4, which is 0.8 log units higher (more lipophilic) than 2-(azetidin-3-yloxy)propanamide (XLogP3 -1.2) and 0.4 log units higher than 2-(azetidin-3-yloxy)-N-ethylacetamide (XLogP3 -0.8) . This incremental lipophilicity, driven by the N-ethyl and α-methyl substituents, falls within the optimal range for fragment-like oral bioavailability predictors and may improve membrane permeability relative to the more hydrophilic comparators.

Physicochemical profiling Fragment-based drug discovery LogP prediction

Topological Polar Surface Area (TPSA) Differentiation: Reduced Polarity Relative to Des-Ethyl Analog

The target compound records a TPSA of 50.4 Ų, which is 14.0 Ų lower than 2-(azetidin-3-yloxy)propanamide (TPSA 64.4 Ų) and identical to 2-(azetidin-3-yloxy)-N-ethylacetamide (TPSA 50.4 Ų) . The lower TPSA relative to the primary amide analog arises from N-ethyl substitution replacing a primary amide hydrogen, reducing H-bond donor contribution. A TPSA below 60 Ų is a widely accepted threshold for improved blood–brain barrier penetration potential, making the target compound more CNS-suitable than its des-ethyl counterpart.

Drug-likeness CNS permeability Polar surface area

Rotatable Bond Count and Conformational Flexibility: Enhanced Degrees of Freedom for Induced-Fit Binding

With 4 rotatable bonds, 2-(azetidin-3-yloxy)-N-ethylpropanamide possesses one additional rotatable bond compared to 2-(azetidin-3-yloxy)propanamide (3 rotatable bonds), while matching the count of 2-(azetidin-3-yloxy)-N-ethylacetamide (4 rotatable bonds) . The extra torsional degree of freedom arises from the N-ethyl substituent and may facilitate adaptive binding to protein pockets with induced-fit requirements, albeit at a modest entropic cost. In fragment-based screening, this degree of flexibility can enable the exploration of binding conformations inaccessible to the more constrained des-ethyl scaffold.

Conformational entropy Ligand efficiency Molecular recognition

Molecular Weight and Heavy Atom Count Differentiation: Fragment-Rule Compliance Across Analogs

The target compound (MW 172.22 g/mol, 12 heavy atoms) adheres to the Astex Rule of Three for fragment-like molecules (MW ≤ 300, heavy atom count ≤ 17), but is 28.05 g/mol heavier and contains 2 additional heavy atoms relative to 2-(azetidin-3-yloxy)propanamide (MW 144.17, 10 heavy atoms), and 14.02 g/mol heavier with 1 extra heavy atom versus 2-(azetidin-3-yloxy)-N-ethylacetamide (MW 158.20, 11 heavy atoms) . This incremental mass positions the target at the upper end of ultra-low-MW fragments, offering a balance between synthetic accessibility and sufficient structural complexity for productive fragment elaboration.

Fragment-based screening Rule of Three Ligand efficiency metrics

Vendor-Certified Purity Grade and Batch-to-Batch Quality Assurance Documentation

Multiple suppliers offer 2-(azetidin-3-yloxy)-N-ethylpropanamide at certified purities of 97% (AKSci, min. purity spec) and 98% (Bidepharm, standard purity) with accompanying batch-specific quality documentation including NMR, HPLC, or GC reports . In comparison, the des-ethyl analog 2-(azetidin-3-yloxy)propanamide is commonly supplied at a minimum purity of 95% , while 2-(azetidin-3-yloxy)-N-ethylacetamide is offered at 95% standard purity . The 2–3 percentage-point purity differential reduces the burden of purification prior to use in sensitive biophysical assays and minimizes confounding by impurities in SAR studies.

Quality control Analytical certification Reproducibility

Optimal Procurement and Deployment Scenarios for 2-(Azetidin-3-yloxy)-N-ethylpropanamide Based on Quantitative Differentiation Evidence


Fragment-Based Screening Libraries Targeting CNS-Penetrant Chemical Space

With a TPSA of 50.4 Ų (below the 60 Ų CNS permeability threshold) and a moderate XLogP3 of -0.4, 2-(azetidin-3-yloxy)-N-ethylpropanamide is optimally suited for inclusion in fragment libraries designed for neuroscience targets . Its lower polarity relative to the des-ethyl analog (ΔTPSA = -14.0 Ų) provides a measurable advantage for blood–brain barrier penetration potential, making it a procurement priority for CNS drug discovery programs.

Structure–Activity Relationship (SAR) Expansion of Azetidine-Containing Hit Series

The additional rotatable bond (4 vs. 3 in the des-ethyl analog) and incremental molecular weight (172.22 g/mol) offer a distinct conformational and steric profile for SAR exploration . Researchers progressing an azetidine-ether amide hit can procure this compound to systematically probe the effect of N-ethyl and α-methyl substitution on target affinity and selectivity, without the confounding absence of these substituents.

High-Throughput Biophysical Screening Requiring Minimal Pre-Assay Purification

The availability of 2-(azetidin-3-yloxy)-N-ethylpropanamide at 97–98% certified purity from multiple vendors, compared to 95% for close analogs, reduces the need for time-consuming preparative HPLC or recrystallization prior to surface plasmon resonance (SPR), thermal shift, or nuclear magnetic resonance (NMR) screening . This purity advantage directly translates into faster compound registration-to-assay turnaround and lower per-data-point cost in large-scale fragment screens.

Computational Chemistry and Cheminformatics Model Training Sets

The precisely defined computed descriptors—XLogP3 = -0.4, TPSA = 50.4 Ų, 2 HBD, 3 HBA, 4 rotatable bonds—make 2-(azetidin-3-yloxy)-N-ethylpropanamide a well-characterized data point for training or validating in silico ADME prediction models . Its intermediate property values fill a gap between more polar (des-ethyl) and more lipophilic azetidine amides, improving the chemical diversity and predictive coverage of computational training libraries.

Quote Request

Request a Quote for 2-(azetidin-3-yloxy)-N-ethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.